molecular formula C10H19NOS B2817158 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine CAS No. 1857214-13-1

4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine

Cat. No.: B2817158
CAS No.: 1857214-13-1
M. Wt: 201.33
InChI Key: UHYKNLRTQXBKEW-UHFFFAOYSA-N
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Description

4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a methoxyprop-2-enyl group attached to the thiomorpholine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with methoxyprop-2-enyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyprop-2-enyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(prop-2-enyl)phenyl Acetate (Acetyleugenol)
  • Phenol, 2-methoxy-4-(2-propenyl)-, acetate
  • 2-Methoxy-4-(prop-2-enyl)phenol (Eugenol)

Uniqueness

4-(2-Methoxyprop-2-enyl)-2,2-dimethylthiomorpholine is unique due to its specific structural features, such as the presence of the methoxyprop-2-enyl group and the thiomorpholine ring. These structural elements confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyprop-2-enyl)-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-9(12-4)7-11-5-6-13-10(2,3)8-11/h1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKNLRTQXBKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857214-13-1
Record name 4-(2-methoxyprop-2-en-1-yl)-2,2-dimethylthiomorpholine
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